4-Methylmuconolactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

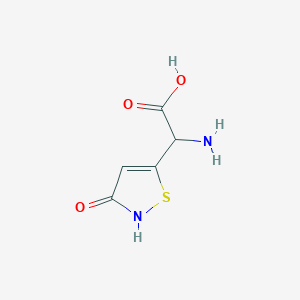

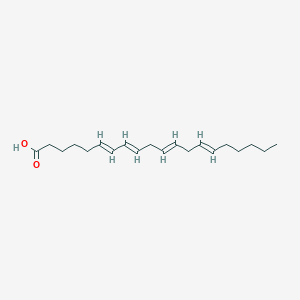

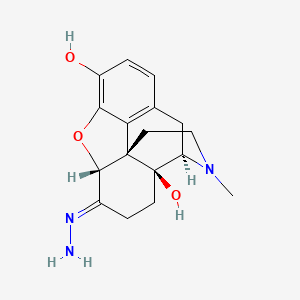

4-carboxylatomethyl-4-methylbut-2-en-1,4-olide(1-) is the conjugate base of 4-carboxymethyl-4-methylbut-2-en-1,4-olide; major species at pH 7.3. It is a conjugate base of a 4-carboxymethyl-4-methylbut-2-en-1,4-olide.

Applications De Recherche Scientifique

Enzymatic Mechanisms and Crystal Structure

4-Methylmuconolactone (4-ML) plays a significant role in the degradation of methyl-substituted aromatic compounds, particularly in bacterial species like Pseudomonas reinekei MT1. The isomerization of 4-ML to 3-methylmuconolactone (3-ML) is crucial for the mineralization of 4-ML, catalyzed by this compound methylisomerase (MLMI). Studies have elucidated the crystal structure of MLMI and proposed a novel catalytic mechanism for this isomerization, broadening the understanding of proteins with a ferredoxin-like fold (Marín, Heinz, Pieper, & Klink, 2009).

Biodegradation Pathways

Research on the mml gene cluster in Pseudomonas reinekei MT1 has provided insights into the biodegradation of 4-ML. This cluster encodes enzymes involved in the metabolism of 4-ML, initiating with this compound methylisomerase and followed by various enzymatic reactions, leading to the metabolism of 4-ML into central metabolic pathways (Marín, Pérez-Pantoja, Donoso, Wray, González, & Pieper, 2010).

Stereochemistry and Resolution

The stereochemistry of 4-ML has been a subject of research, particularly in understanding the absolute configurations of naturally occurring methylmuconolactones. Studies have used X-ray crystallography and chemical correlation to determine the configurations, contributing to the broader knowledge of muconolactone stereochemistry (Cain, Freer, Kirby, & Rao, 1989).

Muconolactone Isomerases

Research has identified specific enzymes, such as muconolactone isomerases, that are involved in the metabolism of 4-ML in various bacterial species. These studies have focused on the enzyme's purification, characterization, and kinetic properties, contributing to a better understanding of the metabolic pathways of 4-ML and related compounds (Prucha, Peterseim, & Pieper, 1997).

Novel Enzymes in Modified Pathways

Research has also identified novel enzymes, such as 4-methyl-2-enelactone methyl-isomerase, in the modified 3-oxoadipate pathway in certain actinomycetes. This enzyme shows specificity to its lactone substrate and is key in the metabolism of 4-ML, indicating the uniqueness of these pathways in different bacterial strains (Bruce, Cain, Pieper, & Engesser, 1989).

Propriétés

Formule moléculaire |

C7H7O4- |

|---|---|

Poids moléculaire |

155.13 g/mol |

Nom IUPAC |

2-(2-methyl-5-oxofuran-2-yl)acetate |

InChI |

InChI=1S/C7H8O4/c1-7(4-5(8)9)3-2-6(10)11-7/h2-3H,4H2,1H3,(H,8,9)/p-1 |

Clé InChI |

FIKLRROSHXQNFN-UHFFFAOYSA-M |

SMILES |

CC1(C=CC(=O)O1)CC(=O)[O-] |

SMILES canonique |

CC1(C=CC(=O)O1)CC(=O)[O-] |

Synonymes |

4-methylmuconolactone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)

![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)

![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)